(6-Chloropyridazin-3-yl)methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

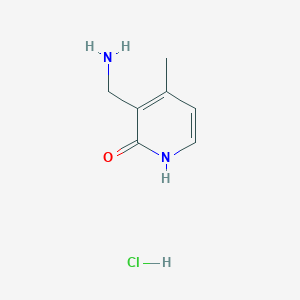

“1-(6-chloropyridazin-3-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C5H7Cl2N3 . It is also known as ‘Cl-C 3-PM’ or ‘Tesirine’, and is a small molecule drug under clinical investigation.

Molecular Structure Analysis

The molecular structure of “1-(6-chloropyridazin-3-yl)methanamine hydrochloride” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom and a methanamine group .Applications De Recherche Scientifique

Chemical Inhibitors in Cytochrome P450 Studies

Chemical inhibitors, including compounds similar to “1-(6-chloropyridazin-3-yl)methanamine hydrochloride,” play a crucial role in studying hepatic Cytochrome P450 (CYP) enzymes. These enzymes metabolize a structurally diverse number of drugs, making the assessment of drug-drug interactions essential. Potent and selective chemical inhibitors are used in human liver microsomal incubations to decipher the involvement of specific CYP isoforms, highlighting the importance of chemical selectivity in pharmacological research (Khojasteh et al., 2011).

Antioxidant Capacity Assays

Compounds with antioxidant properties, potentially including derivatives of “1-(6-chloropyridazin-3-yl)methanamine hydrochloride,” are assessed using various antioxidant capacity assays. These assays, such as ABTS/PP decolorization, are critical for understanding the reaction pathways and comparative analysis of antioxidants. This research helps elucidate specific reactions and their contributions to total antioxidant capacity, informing both pharmacological and nutritional science fields (Ilyasov et al., 2020).

Hepatoprotective and Nephroprotective Activities

Research on compounds like chrysin, which shares the goal of mitigating toxicity and promoting health through biochemical mechanisms, sheds light on the potential applications of “1-(6-chloropyridazin-3-yl)methanamine hydrochloride” in protecting against various toxic agents. Studies focus on antioxidant, anti-apoptotic activities and their effects on reducing hepatotoxicity and nephrotoxicity, relevant for developing new pharmaceutical products (Pingili et al., 2019).

Mécanisme D'action

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(6-chloropyridazin-3-yl)methanamine hydrochloride involves the reaction of 6-chloropyridazine with formaldehyde and ammonium chloride in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "6-chloropyridazine", "formaldehyde", "ammonium chloride", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 6-chloropyridazine in a suitable solvent.", "Step 2: Add formaldehyde and ammonium chloride to the reaction mixture.", "Step 3: Add a reducing agent to the reaction mixture to initiate the reaction.", "Step 4: Heat the reaction mixture under reflux for a specific period of time.", "Step 5: Cool the reaction mixture and filter the resulting solid.", "Step 6: Wash the solid with a suitable solvent and dry it under vacuum.", "Step 7: Dissolve the solid in hydrochloric acid to obtain 1-(6-chloropyridazin-3-yl)methanamine hydrochloride." ] } | |

Numéro CAS |

1420961-44-9 |

Formule moléculaire |

C5H7Cl2N3 |

Poids moléculaire |

180.03 g/mol |

Nom IUPAC |

(6-chloropyridazin-3-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C5H6ClN3.ClH/c6-5-2-1-4(3-7)8-9-5;/h1-2H,3,7H2;1H |

Clé InChI |

KJBDLAXXKHEKMF-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=NN=C1CN)Cl.Cl |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.